Atorvastatin Acetonide: A Technical Guide to its Chemical Properties and Structure Elucidation
Atorvastatin Acetonide: A Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its efficacy is intrinsically linked to its chemical structure and properties. Atorvastatin acetonide is a key intermediate in some synthetic routes to atorvastatin, serving to protect the diol functionality. This guide provides an in-depth exploration of the chemical characteristics and the methodologies employed in the structural elucidation of atorvastatin acetonide.
Chemical and Physical Properties
The fundamental chemical and physical properties of atorvastatin acetonide are summarized below. These parameters are crucial for its handling, formulation, and synthesis.
| Property | Value |
| Molecular Formula | C₃₆H₃₉FN₂O₅[1] |
| Molecular Weight | 598.70 g/mol [1] |
| Melting Point | 73-75°C[1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol.[1] |
| IUPAC Name | 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |
| CAS Number | 581772-29-4[1] |
Structure Elucidation
The definitive identification and characterization of atorvastatin acetonide's molecular structure rely on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For atorvastatin and its derivatives, both ¹H and ¹³C NMR are employed, often in combination with two-dimensional techniques like COSY, HSQC, and HMBC to establish connectivity.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10 mg of the atorvastatin derivative in a suitable deuterated solvent, such as Methanol-d4. Tetramethylsilane (TMS) is typically used as an internal reference standard.[2]
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Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance III - 500MHz spectrometer.[2]
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Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton NMR spectrum.
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¹³C NMR: Acquire a one-dimensional carbon NMR spectrum.
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2D NMR: Perform a suite of two-dimensional experiments including ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to establish proton-proton and proton-carbon correlations.[2]
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign chemical shifts and coupling constants to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly sensitive method for detecting and quantifying atorvastatin and its metabolites in various matrices.[3][4][5]
Experimental Protocol: LC-MS/MS Analysis
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Sample Preparation:
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For plasma samples, a protein precipitation step is often employed. Add acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.[4]
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Alternatively, solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.[3]
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The final extract is typically reconstituted in a solution compatible with the mobile phase.[3]
-
-
Chromatographic Separation (LC):
-
Mass Spectrometric Detection (MS/MS):
X-ray Crystallography
Experimental Protocol: X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound by methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., synchrotron radiation for high resolution) and a detector.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model best fits the experimental data.[10]
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For powder samples, Powder X-ray Diffraction (PXRD) is used to characterize the crystalline form.[7]
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Visualizations
The following diagrams illustrate the chemical structure of atorvastatin acetonide, a general workflow for its structure elucidation, and a key synthetic pathway.
Caption: 2D Chemical Structure of Atorvastatin Acetonide.
Caption: A generalized workflow for the structure elucidation of a chemical compound.
Caption: Paal-Knorr synthesis as a convergent strategy for atorvastatin intermediates.[11]
References
- 1. Atorvastatin Acetonide (Acid) | CAS 581772-29-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. bmse001306 Atorvastatin at BMRB [bmrb.io]
- 3. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. DSpace [helda.helsinki.fi]
- 6. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal forms of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. improvedpharma.com [improvedpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. From `crystallographic accuracy' to `thermodynamic accuracy': a redetermination of the crystal structure of calcium atorvastatin trihydrate (Lipitor®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
